2,4,6-Trimethoxy-1,3,5-triazine

Overview

Description

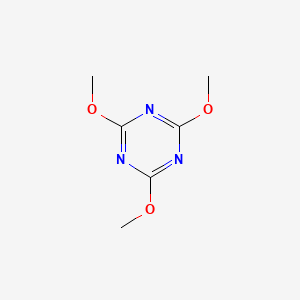

2,4,6-Trimethoxy-1,3,5-triazine is a triazine derivative with the molecular formula C6H9N3O3. It is known for its planar structure and exists in three different polymorphic forms: α-, β-, and γ-forms . The compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that 2,4,6-trimethoxy-1,3,5-triazine is a derivative of triazine , which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Mode of Action

The mode of action of this compound involves a reaction with radiolytically produced hydrated electrons . This reaction has been studied using pulse and steady-state radiolysis techniques .

Biochemical Pathways

It is known that this compound undergoes a methyl transfer in the melt and in the solid-state, to afford 2,4,6-trioxo-1,3,5-trimethylazine .

Result of Action

The result of the action of this compound is the formation of 2,4,6-trioxo-1,3,5-trimethylazine . This occurs through a process of methyl transfer in both the melt and solid-state .

Action Environment

It is known that this compound exists in three different polymorphic forms: α-, β- and γ- . These polymorphic forms differ in the mode of packing of the molecules in the crystal .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethoxy-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the context of molecularly imprinted solid phase extraction (MISPE) for the isolation of melamine in food products . The compound interacts with various enzymes and proteins, facilitating methyl transfer reactions in both the melt and solid-state to produce 2,4,6-trioxo-1,3,5-trimethylazine . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo methyl transfer reactions impacts cellular functions by modifying the activity of specific enzymes and proteins . This can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significance in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s planar structure allows it to interact with various enzymes, facilitating methyl transfer reactions that result in the formation of 2,4,6-trioxo-1,3,5-trimethylazine . These interactions are essential for understanding the compound’s mechanism of action and its impact on biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound’s stability in different polymorphic forms influences its long-term effects on cellular function in both in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing the compound’s use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes, while higher dosages could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate methyl transfer reactions . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for understanding the compound’s activity and function within cells, as it can impact various biochemical processes.

Preparation Methods

2,4,6-Trimethoxy-1,3,5-triazine can be synthesized from cyanuric chloride through a series of nucleophilic substitution reactions. The process involves the substitution of chlorine atoms with methoxy groups under controlled conditions .

Chemical Reactions Analysis

2,4,6-Trimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Methyl Transfer: In the melt and solid-state, the compound undergoes methyl transfer to form 2,4,6-trioxo-1,3,5-trimethylazine.

Scientific Research Applications

2,4,6-Trimethoxy-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4,6-Trimethoxy-1,3,5-triazine can be compared with other triazine derivatives such as:

2,4,6-Triphenoxy-1,3,5-triazine: Known for its use in polymeric structures.

2,4,6-Tris(dimethylamino)-1,3,5-triazine: Used in various chemical reactions due to its high reactivity.

2,4,6-Triallyloxy-1,3,5-triazine: Employed in the synthesis of complex organic molecules.

The uniqueness of this compound lies in its ability to undergo methyl transfer and its planar structure, which influences its chemical behavior .

Properties

IUPAC Name |

2,4,6-trimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGJTBMQKRCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236573 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-89-4 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2JZ9P8EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of 2,4,6-trimethoxy-1,3,5-triazine and how does it influence its properties?

A1: this compound is characterized by a symmetrical triazine ring core with three methoxy groups attached. The molecule is planar in all its known polymorphic forms. The key difference between these polymorphs (alpha, beta, and gamma) lies in the packing arrangement of the molecules within the crystal lattice. This difference in packing significantly affects their physical properties, including melting points and enthalpies of fusion. For instance, the alpha-polymorph undergoes a reversible transformation to the beta-polymorph at 340 K [], highlighting the impact of packing on phase transitions.

Q2: How many polymorphs of this compound are known and how are they obtained?

A2: Three distinct polymorphs of this compound (alpha, beta, and gamma) have been identified [, ]. The alpha-polymorph, stable at low temperatures, crystallizes in the orthorhombic space group Pnma. Heating the alpha-polymorph to 340 K induces a reversible transformation to the beta-polymorph, which can also be obtained directly from the melt. The beta-polymorph adopts a monoclinic crystal system with the space group P2(1). The gamma-polymorph is obtained via crystallization from a methanol and methylene chloride mixture using hydrolyzed 2,4-dimethoxy-6-oxybenzophenone-1,3,5-triazine as the starting material. It crystallizes in the trigonal space group R3c, with molecules situated on a crystallographic threefold axis [].

Q3: What types of solid-state reactions can this compound undergo?

A3: this compound exhibits interesting solid-state reactivity, particularly undergoing methyl transfer reactions upon heating []. This process can occur in multiple stages, ultimately leading to the formation of 2,4,6-trioxo-1,3,5-trimethylazine. The reaction progression and the specific intermediates formed are influenced by the packing arrangement of molecules within the crystal lattice, highlighting the significance of solid-state structure in dictating reactivity.

Q4: Has this compound been utilized in any supramolecular assembly studies?

A4: Yes, this compound has shown potential as a building block for supramolecular architectures. Specifically, it has been successfully employed in constructing layer-by-layer assemblies of hydrogen-bonded hexagonal blocks []. In these assemblies, this compound interacts with 1,3,5-tris(p-hydoxyphenyl)benzene through a combination of CH-π and π-π stacking interactions, illustrating its ability to engage in directional non-covalent bonding.

Q5: Can this compound be selectively extracted from complex mixtures?

A5: Research suggests that selective extraction of this compound from complex matrices is possible using molecularly imprinted polymers (MIPs) []. MIPs designed with methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linking agent have shown specific recognition for this compound in partially aqueous environments. This selective binding ability makes MIPs a promising tool for isolating and concentrating this compound from real-world samples.

Q6: What is known about the reactivity of this compound with hydrated electrons?

A6: Studies using pulse and steady-state radiolysis techniques have explored the reactions of this compound with hydrated electrons (e-(aq)) in aqueous solutions []. The reaction rate is rapid, with a second-order rate constant on the order of 10^9 dm3 mol-1 s-1. Spectroscopic evidence suggests that the reaction yields a transient N-protonated electron adduct where the unpaired electron spin density is localized on a carbon atom. This reaction pathway highlights the potential for utilizing hydrated electrons in the degradation of this compound and related triazine derivatives.

Q7: What computational chemistry methods have been applied to study this compound?

A7: While the provided abstracts do not offer detailed information on specific computational studies, they suggest potential applications of computational chemistry to investigate the properties and behavior of this compound. For instance, first-principles many-body Green's function theory calculations were employed to elucidate the origin of ultralong phosphorescence in this compound crystals, revealing the crucial role of localized defect states originating from twisted molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)